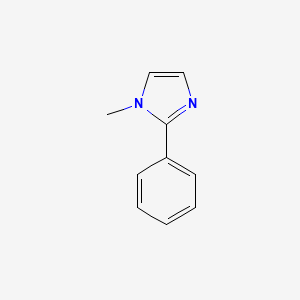

1-Methyl-2-phenyl-1H-imidazole

Description

Significance of Imidazole (B134444) Derivatives in Advanced Chemical Sciences

Imidazole derivatives are a class of heterocyclic compounds that are integral to numerous areas of advanced chemical sciences. longdom.org Their five-membered ring structure, containing two nitrogen atoms, imparts a unique combination of aromaticity, basicity, and the ability to act as a ligand, making them versatile building blocks in medicinal chemistry, materials science, and catalysis. longdom.org The imidazole moiety is a key component in many biologically active molecules, including the amino acid histidine, and is found in a variety of pharmaceuticals. longdom.orgnih.gov

The significance of imidazole derivatives extends to their application as:

Pharmaceutical Scaffolds: The imidazole ring is a common feature in drugs with a wide range of therapeutic activities, including anticancer, antifungal, and antimicrobial agents. nih.govontosight.aitandfonline.com

Catalysts and Ligands: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making them effective ligands in catalysis. nih.gov

Functional Materials: Imidazole-based compounds are explored for their use in creating materials with specific electronic and optical properties. rsc.org

Overview of Research Trajectories for 1-Methyl-2-phenyl-1H-imidazole and its Analogues

Research concerning this compound and its analogues has followed several key trajectories, driven by the desire to create novel compounds with enhanced or specific properties. A significant area of investigation is the synthesis of derivatives with various substituents on the imidazole ring and the phenyl group. For instance, the introduction of a bromine atom at the 5-position to create 5-Bromo-1-methyl-2-phenyl-1H-imidazole has been explored for its potential as an anti-cancer agent. Similarly, the synthesis of this compound-4-carbaldehyde introduces a reactive aldehyde group, opening avenues for further functionalization.

Another important research direction involves the study of the biological activities of these analogues. Derivatives of this compound have been investigated for their potential as enzyme inhibitors and as scaffolds for developing new therapeutic agents. smolecule.com The structural modifications are often guided by quantitative structure-activity relationship (QSAR) studies to optimize their biological efficacy. koreascience.kr

Foundational Methodological Approaches in Imidazole Research

The synthesis of substituted imidazoles, including this compound, relies on several established and emerging methodological approaches. Classical methods often involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine, a reaction known as the Debus-Radziszewski synthesis. orientjchem.org

More contemporary approaches focus on improving efficiency, yield, and environmental friendliness. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. orientjchem.org

Multicomponent reactions: These reactions allow for the synthesis of complex imidazole derivatives in a single step from multiple starting materials. rsc.org

Transition metal-catalyzed cross-coupling reactions: These methods are instrumental in creating C-C and C-N bonds, enabling the introduction of a wide variety of substituents onto the imidazole core. nih.gov

Solvent-free and grinding methods: These "green chemistry" approaches aim to reduce the environmental impact of chemical synthesis. phytojournal.com

Chemical Profile of this compound

This compound is a white solid with the chemical formula C₁₀H₁₀N₂. rsc.orgnih.gov Its structure consists of an imidazole ring with a methyl group attached to one nitrogen atom and a phenyl group attached to a carbon atom.

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons of the phenyl group and the imidazole ring, as well as a singlet for the methyl protons. rsc.org |

| ¹³C NMR | The carbon NMR spectrum provides information about the carbon framework of the molecule. rsc.org |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirms the molecular weight of the compound. rsc.org |

Synthetic Pathways and Chemical Reactions

The synthesis of this compound can be achieved through various routes. One common approach involves the N-methylation of 2-phenylimidazole (B1217362). researchgate.net

The chemical reactivity of this compound is characteristic of substituted imidazoles. The imidazole ring can undergo electrophilic substitution reactions. The presence of the phenyl group also allows for reactions typical of aromatic compounds.

Analogues and Their Research Significance

The structural framework of this compound serves as a template for the design and synthesis of a wide array of analogues with diverse functionalities.

Halogenated Analogues

5-Bromo-1-methyl-2-phenyl-1H-imidazole: This analogue is of interest in medicinal chemistry, with studies exploring its potential as an anticancer agent. The bromine atom provides a site for further chemical modification through cross-coupling reactions. smolecule.com

5-Chloro-1-methyl-2-phenyl-1H-imidazole: Similar to the bromo derivative, this compound has been investigated for its biological activities, including antimicrobial and antifungal properties. ontosight.ai

4-Iodo-1-methyl-2-phenyl-1H-imidazole: The iodine atom in this analogue is a versatile handle for introducing various functional groups via cross-coupling reactions, making it a valuable building block in organic synthesis. smolecule.com

Functionalized Analogues

This compound-4-carbaldehyde: The aldehyde group in this derivative is a reactive functional group that can participate in a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form imines.

This compound-5-carboxylic acid: This analogue possesses a carboxylic acid group, which can be converted to esters or amides, and may also undergo decarboxylation under certain conditions. evitachem.com

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-: The hydroxymethyl group in this compound can be oxidized to a carbonyl group, providing another route for further functionalization. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

3475-07-8 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

1-methyl-2-phenylimidazole |

InChI |

InChI=1S/C10H10N2/c1-12-8-7-11-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

OQJQPIWVCBJVAZ-UHFFFAOYSA-N |

SMILES |

CN1C=CN=C1C2=CC=CC=C2 |

Canonical SMILES |

CN1C=CN=C1C2=CC=CC=C2 |

Other CAS No. |

3475-07-8 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 Phenyl 1h Imidazole and Its Derivatives

De Novo Imidazole (B134444) Ring Formation Strategies

The construction of the imidazole ring system from acyclic precursors is a fundamental aspect of synthesizing 1-methyl-2-phenyl-1H-imidazole. Several classical and modern synthetic strategies are employed for this purpose.

Cyclocondensation Reactions Utilizing α-Bromo-ketones and Amidines/Formamides

A well-established method for the synthesis of the imidazole core involves the condensation reaction between α-bromo-ketones and amidines or formamide (B127407). nih.gov This approach is a cornerstone in the preparation of various substituted imidazoles.

In a typical procedure, an α-bromo-ketone, such as 2-bromo-1-phenylethanone, is reacted with an amidine, like formamidine (B1211174). orgsyn.org The reaction proceeds through the initial nucleophilic attack of the amidine on the electrophilic carbon of the α-bromo-ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the imidazole ring. The use of formamidine acetate (B1210297) is also common, often carried out in a solvent like liquid ammonia (B1221849) under pressure or in a mixed aqueous/organic solvent system. orgsyn.orgmdpi.com For instance, the condensation of α-halo ketones with amidines has been shown to be a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org

Alternatively, formamide can be used in place of an amidine. nih.gov The reaction of an α-bromo-ketone with formamide, typically under heating, leads to the formation of the imidazole ring. This method has been successfully applied to the synthesis of various 4-phenyl-imidazole derivatives. nih.gov The reaction of 2-bromo-1-(thiophen-2-yl)ethanone with formamide, for example, yields 4-(thiophen-2-yl)-1H-imidazole. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Bromo-ketone | Amidine/Formamidine Acetate | 2,4-Disubstituted Imidazole | orgsyn.orgmdpi.com |

| α-Bromo-ketone | Formamide | 4-Phenyl-imidazole derivative | nih.gov |

| 2-Bromo-1-(thiophen-2-yl)ethanone | Formamide | 4-(thiophen-2-yl)-1H-imidazole | nih.gov |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of highly substituted imidazoles in a one-pot fashion. beilstein-journals.orgacgpubs.org These reactions involve the simultaneous combination of three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures.

One notable MCR for the synthesis of tetrasubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. researchgate.netnih.gov This four-component reaction allows for the introduction of various substituents onto the imidazole core in a single step. For example, the reaction of benzil, an aromatic aldehyde, an amine, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles. nih.gov Microwave-assisted MCRs have also been developed to accelerate the synthesis of imidazole derivatives. researchgate.net

| Component 1 | Component 2 | Component 3 | Component 4 | Product | Reference |

| 1,2-Dicarbonyl (e.g., Benzil) | Aldehyde | Primary Amine | Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole | researchgate.netnih.gov |

| 3-(2-bromo acetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Aromatic Aldehyde | Benzyl Amine | Ammonium Acetate | 3-(1-benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | acgpubs.org |

Ring-Closure Reactions Involving O-Phenylenediamines and Aldehydes

The condensation of o-phenylenediamines with aldehydes is a widely employed method for the synthesis of 2-substituted benzimidazoles, which are structurally related to this compound. researchgate.netresearchgate.netnih.govthaiscience.info This reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to afford the benzimidazole (B57391) ring.

Various catalysts and reaction conditions have been developed to promote this transformation, including the use of Lewis acids, such as lanthanum chloride and cobalt (II) acetylacetone (B45752), as well as microwave irradiation. nih.govthaiscience.info The reaction can be performed under mild conditions and often provides good to excellent yields of the desired benzimidazole derivatives. thaiscience.info For instance, the reaction of o-phenylenediamine (B120857) with benzaldehyde (B42025) in the presence of a catalytic amount of cobalt (II) acetylacetone at room temperature yields 2-phenyl-1H-benzo[d]imidazole. thaiscience.info While this method directly produces benzimidazoles, subsequent N-methylation would be required to obtain the corresponding 1-methyl derivative.

Functionalization and Substitution Reactions on the Imidazole Core

Once the imidazole ring is formed, further modifications can be introduced through various functionalization and substitution reactions. These reactions allow for the diversification of the this compound scaffold.

Electrophilic Aromatic Substitution Protocols on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. However, the regioselectivity of these reactions can be influenced by the substituents already present on the ring. In 1-substituted imidazoles, electrophilic substitution typically occurs at the C4 and C5 positions.

Examples of electrophilic substitution on the imidazole ring include iodination. The iodination of 1-methyl-2-phenylimidazole can be achieved using iodine or iodine monochloride under acidic conditions to introduce an iodine atom at the 4-position, yielding 4-iodo-1-methyl-2-phenyl-1H-imidazole. smolecule.com This iodinated derivative can then serve as a versatile intermediate for further functionalization through cross-coupling reactions. smolecule.com Other electrophilic substitution reactions such as nitration, bromination, and sulfonation have also been studied on related imidazole derivatives. researchgate.netresearchgate.net

| Substrate | Reagent | Product | Reference |

| 1-Methyl-2-phenylimidazole | Iodine/Iodine monochloride | 4-Iodo-1-methyl-2-phenyl-1H-imidazole | smolecule.com |

Nucleophilic Substitution and Addition Methodologies on Nitrogen Atoms

The nitrogen atoms of the imidazole ring possess nucleophilic character and can participate in substitution and addition reactions. thieme-connect.de The N1-substituted nitrogen in this compound is already methylated, but the N3 nitrogen can still undergo reactions.

A key reaction involving the nitrogen atom is N-alkylation or quaternization. thieme-connect.de Treatment of a 1-substituted imidazole with an alkylating agent, such as an alkyl halide, results in the formation of a quaternary imidazolium (B1220033) salt. thieme-connect.de For example, the reaction of 1-methylimidazole (B24206) with a bromoethyl intermediate leads to the formation of an imidazolium bromide. This quaternization introduces a positive charge on the imidazole ring, significantly altering its electronic properties and reactivity. Furthermore, N-sulfonylation can be achieved by reacting an imidazole derivative with a sulfonyl chloride. smolecule.com

| Reaction Type | Substrate | Reagent | Product | Reference |

| N-Alkylation (Quaternization) | 1-Substituted Imidazole | Alkyl Halide | Quaternary Imidazolium Salt | thieme-connect.de |

| N-Sulfonylation | Imidazole Derivative | Sulfonyl Chloride | N-Sulfonylated Imidazole | smolecule.com |

Regioselective Iodination of the Imidazole Skeleton

The introduction of an iodine atom onto the imidazole ring is a crucial transformation, as the resulting iodo-imidazole serves as a versatile intermediate for further functionalization, particularly in cross-coupling reactions. The regioselectivity of this reaction is paramount, with the C4 and C5 positions being the most common sites for electrophilic substitution.

Starting from 1-methyl-2-phenylimidazole, iodination can be achieved using various reagents and conditions to selectively introduce iodine at the 4-position. Common methods involve the use of iodine or iodine monochloride, often under acidic conditions, to direct the substitution. Microwave-assisted synthesis has also been reported as an efficient method, enhancing reaction rates and yields when starting materials are combined with iodine sources. smolecule.com For instance, the synthesis of 4-Iodo-1-methyl-2-phenyl-1H-imidazole can be accomplished from 1-methyl-2-phenylimidazole. smolecule.com This iodo-derivative is a key building block in organic synthesis for creating more complex molecules. smolecule.com

Research groups have developed specific protocols for the iodination of the imidazole backbone, which then serve as substrates for subsequent coupling reactions like the Suzuki, Stille, and Sonogashira reactions. researchgate.net

Table 1: Methods for the Synthesis of 4-Iodo-1-methyl-2-phenyl-1H-imidazole

| Starting Material | Reagent(s) | Conditions | Key Feature |

| 1-Methyl-2-phenylimidazole | Iodine or Iodine Monochloride | Acidic conditions | Direct iodination at the 4-position. smolecule.com |

| 1-Methyl-2-phenylimidazole | Iodine sources | Microwave irradiation | Enhanced reaction rates and yields. smolecule.com |

Introduction of Alkyl and Acyl Moieties (N-Alkylation, Acylation)

The functionalization of the imidazole nitrogen atoms through alkylation and acylation is a fundamental strategy for modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation: N-alkylation of a pre-formed imidazole ring is a common and straightforward method. For 4-phenyl-imidazoles, the N1 position can be alkylated following deprotonation with a strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). The resulting imidazolide (B1226674) anion is then treated with an alkyl halide (e.g., methyl iodide, alkyl bromide) to yield the N-alkylated product. nih.gov This two-step process—deprotonation followed by alkylation—is a standard procedure for generating N-substituted imidazoles. nih.gov

Table 2: Representative N-Alkylation of Imidazoles

| Imidazole Substrate | Reagents | Product Type | Reference |

| 4-Phenyl-imidazole | 1. NaH, THF; 2. R-Br or CH3-I | N-1 Alkylated 4-phenyl-imidazoles | nih.gov |

| Imidazole | 4-n-Octyloxybenzylchloride | 1-(4-n-Octyloxybenzyl)-1H-imidazole | bohrium.com |

Acylation: Acyl imidazoles are valuable intermediates in organic synthesis, acting as activated carbonyl compounds. They can be prepared and subsequently used in nickel-catalyzed cross-coupling reactions to form ketones. chemrxiv.org For instance, acyl imidazoles, derived from ubiquitous alkyl carboxylic acids, can be coupled with aryl bromides. chemrxiv.org This highlights their role as flexible synthons that can be converted into various functional groups like esters, amides, and ketones. chemrxiv.org

Metal-Catalyzed Coupling Reactions for Imidazole Construction and Functionalization

Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including imidazoles. Palladium, copper, ruthenium, and nickel-based catalytic systems offer powerful tools for forming C-C and C-N bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks from readily available precursors.

Suzuki Coupling: The Suzuki-Miyaura reaction is widely used for forming C-C bonds between an organoboron compound and an organohalide. This reaction has been applied to synthesize 2-arylbenzothiazole derivatives using a 2-phenylimidazole (B1217362)–PdCl2 complex as the catalyst. thieme-connect.com Cyclometalated palladium complexes derived from 2-phenylimidazole have been synthesized and investigated as catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides with various boronic acids, showing excellent yields at low catalyst loadings. acs.org This methodology has also been employed to create thioether-substituted phenyl-imidazole derivatives. nih.gov

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. It has been effectively used to functionalize the imidazole core. For example, 2-iodo-1-methyl-1H-imidazole can be coupled with various monoterpenoid-derived alkynes using a palladium acetate and copper iodide catalyst system to form 2-alkynylimidazoles. thieme-connect.com These products can be further transformed into novel ionic liquids. thieme-connect.comthieme-connect.com The reaction exhibits good functional group tolerance, providing 4-alkynylated imidazoles in high yields. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides. libretexts.org While direct synthesis of the this compound core via this method is less common, the reaction is fundamental for creating N-aryl imidazoles and related heterocycles. wikipedia.orgorganic-chemistry.org For instance, a one-pot strategy involving inter- and intramolecular Buchwald-Hartwig amination has been used to synthesize dipyrido[1,2-a:3′,2′-d]imidazole, a related fused imidazole system. rsc.org The reaction typically involves a Pd(0) species that undergoes oxidative addition with the aryl halide, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Imidazoles

| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Aryl halide, Arylboronic acid | 2-Phenylimidazole–PdCl2 complex | 2-Aryl-imidazoles/benzothiazoles thieme-connect.com |

| Sonogashira Coupling | 2-Iodo-1-methyl-1H-imidazole, Terminal alkyne | Pd(OAc)2, CuI, PPh3 | 2-Alkynyl-1-methyl-1H-imidazoles thieme-connect.com |

| Buchwald-Hartwig | Aryl halide, Amine | Pd(OAc)2 / Ligand | N-Aryl amines, Fused Imidazoles wikipedia.orgrsc.org |

Copper-Catalyzed Transformation Systems (e.g., N-Arylation)

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variants, are highly effective for C-N bond formation, specifically for the N-arylation of imidazoles. wikipedia.org These methods provide a complementary approach to palladium-catalyzed systems.

The copper-catalyzed N-arylation of imidazoles with aryl halides (iodides and bromides) can be achieved under mild conditions using a copper(I) source and a suitable ligand. mit.eduacs.orgacs.org 4,7-Dimethoxy-1,10-phenanthroline has been identified as an excellent ligand for this transformation, enabling the coupling of a wide variety of functionalized and sterically hindered imidazoles and aryl halides in good to excellent yields. acs.orgacs.orgorganic-chemistry.org The addition of poly(ethylene glycol) (PEG) can further accelerate the reaction. mit.edu This methodology represents a significant improvement over the harsh conditions of the traditional Ullmann reaction. organic-chemistry.org

Table 4: Copper-Catalyzed N-Arylation of Imidazoles

| Imidazole Substrate | Aryl Halide | Catalyst System (Example) | Conditions | Reference |

| Imidazole | Aryl Iodide/Bromide | CuI, 4,7-Dimethoxy-1,10-phenanthroline, Cs2CO3 | Mild (e.g., 110 °C) | acs.orgorganic-chemistry.org |

| Azoles | Aryl Iodide/Bromide | CuBr, Pyridin-2-yl β-ketone ligand, Cs2CO3 | Mild (60–80 °C) | organic-chemistry.org |

Ruthenium-Catalyzed Borrowing Hydrogen Strategies

Ruthenium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions represent an atom-economical and environmentally benign synthetic strategy. This methodology involves the temporary removal of hydrogen from a substrate (typically an alcohol) by the catalyst to form a reactive carbonyl intermediate in situ. This intermediate then reacts with a nucleophile, and the catalyst subsequently returns the hydrogen to complete the transformation. While specific examples detailing the synthesis of this compound using this exact strategy are not prominently featured in the provided search results, the principle is widely applied for C-N bond formation in the synthesis of N-alkylated amines and heterocycles, often starting from alcohols and amines.

Nickel-Catalyzed Cyclization and Addition Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various coupling and cyclization reactions.

Cyclization and Construction: Nickel catalysts can be used to construct the imidazole ring itself. A notable method involves the nickel-catalyzed cyclization of amido-nitriles to produce 2,4-disubstituted imidazoles. researchgate.netrsc.orgresearchgate.net This approach is tolerant of various functional groups and proceeds under moderate conditions. researchgate.netrsc.org Another strategy is the enantioselective nickel-catalyzed intramolecular C–H cyclization of N-alkenyl-substituted imidazoles to create chiral fused-ring imidazole derivatives. mdpi.com

Addition and Functionalization (C-H Activation): Nickel catalysts are highly effective for the direct C–H functionalization of imidazoles, avoiding the need for pre-functionalized starting materials. The C–H arylation of imidazoles with phenol (B47542) derivatives or chloroarenes can be achieved using a Ni(OTf)2/dcype catalytic system in a tertiary alcohol solvent. rsc.orgnih.gov This allows for the direct formation of a C-C bond at the C2 position of the imidazole ring. rsc.orgnih.gov Nickel-catalyzed cycloaddition reactions between α,β-unsaturated 2-acyl imidazoles and alkenes have also been developed to synthesize chiral bicyclic products with high diastereo- and enantioselectivity. chinesechemsoc.org

Table 5: Nickel-Catalyzed Reactions for Imidazole Synthesis and Functionalization

| Reaction Type | Substrates | Catalyst System (Example) | Product Type | Reference |

| Cyclization | Amido-nitriles | Ni(II) catalyst | 2,4-Disubstituted imidazoles | researchgate.netrsc.org |

| C-H Arylation | Imidazole, Phenol derivative | Ni(OTf)2, dcype, K3PO4 | C2-Arylated imidazoles | rsc.orgnih.gov |

| Cycloaddition | α,β-Unsaturated 2-acyl imidazole, Alkene | Ni(ClO4)2·6H2O, Chiral ligand | Chiral bicyclic imidazoles | chinesechemsoc.org |

Gold-Catalyzed Processes

Gold catalysts have emerged as powerful tools for activating carbon-carbon triple bonds, facilitating nucleophilic additions to form N-heterocycles. chim.it This has been effectively applied to the synthesis of imidazole derivatives.

One notable approach involves the gold-catalyzed reaction of ynamides with 1,2,4-oxadiazoles, leading to the formation of functionalized 4-aminoimidazoles. organic-chemistry.orgacs.org This process is believed to proceed through an α-imino gold carbene intermediate. acs.org Specifically, Ph3AuCl in the presence of a co-catalyst like AgSbF6 can effectively catalyze the cyclization of propargyl amidines to yield 2-fluoroalkyl imidazole derivatives. chim.it

Mechanistic studies suggest that in these gold-catalyzed reactions, the regioselectivity of substituents on the imidazole ring is determined in the initial transition state, which involves the nucleophilic attack of a nitrogen atom on the activated ynamide. mdpi.com While direct gold-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles established in the synthesis of related substituted imidazoles are highly relevant. For instance, mechanochemical methods have been successfully employed for the synthesis of N-heterocyclic carbene (NHC)-gold complexes, demonstrating the versatility of gold in imidazole chemistry. mdpi.com

Table 1: Examples of Gold-Catalyzed Imidazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Ph3AuCl / AgSbF6 | Propargyl amidines | 2-Fluoroalkyl imidazoles | chim.it |

| Gold catalyst | Ynamides, 1,2,4-oxadiazoles | 4-Aminoimidazoles | organic-chemistry.orgacs.org |

| Au(SMe2)Cl | Imidazolium salts | NHC-Gold(I) complexes | mdpi.com |

Green Chemistry and Sustainable Synthetic Approaches

Green chemistry principles are increasingly influencing the development of synthetic routes for imidazole derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for the rapid and efficient synthesis of substituted imidazoles. tandfonline.comnih.gov This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govtandfonline.com

For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine using acidic alumina (B75360) impregnated with ammonium acetate as a solid support under solvent-free microwave irradiation. researchgate.net Another approach utilizes microwave irradiation for the synthesis of 2,5-disubstituted indolyl imidazoles in a solvent-free, one-pot reaction, resulting in excellent yields and high purity. derpharmachemica.com

The synthesis of 1-butyl-4,5-bis(p-chlorophenyl)-2-phenyl-1H-imidazole derivatives has been successfully carried out using microwave irradiation with p-toluenesulfonic acid as a catalyst, achieving higher yields in significantly less time (7-9 minutes) compared to conventional heating (10 hours). tandfonline.com Similarly, a microwave-assisted, copper(I)-catalyzed, three-component reaction has been developed for the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles in good to excellent yields. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Imidazole Derivative | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| 1-Butyl-4,5-bis(p-chlorophenyl)-2-phenyl-1H-imidazoles | 10 h, 68-87% | 7-9 min, 71-89% | tandfonline.com |

| 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles | 24 h, no product | 15 min, 80% | beilstein-journals.org |

Solvent-Free Reaction Conditions

Solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and often leading to simpler work-up procedures. derpharmachemica.comasianpubs.org The synthesis of substituted imidazoles has been successfully achieved under these conditions, frequently coupled with microwave assistance. researchgate.netderpharmachemica.com

A notable example is the solvent-free, microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.orgorganic-chemistry.org This method creates a paste-like medium where acetic acid generates catalytic hot spots under microwave irradiation. organic-chemistry.org Similarly, 1,2,4,5-tetrasubstituted imidazoles can be synthesized in a one-pot, solvent-free reaction catalyzed by a secondary amine-based ionic liquid or a defective Keggin heteropoly acid. scirp.org The use of a magnetically separable bipyridinium-supported silica-coated Fe3O4 nanocomposite also enables the solvent-free synthesis of multi-substituted imidazoles. tandfonline.com

Nanocomposite-Catalyzed Syntheses

The use of nanocomposites as heterogeneous catalysts offers several advantages, including high efficiency, reusability, and eco-friendliness. rsc.org Various nanocomposites have been developed for the synthesis of imidazole derivatives.

For example, a NiO nanocomposite supported on reduced graphene oxide (rGO-NiO-NC) has been shown to be a highly efficient and reusable catalyst for the synthesis of imidazole derivatives under green conditions, with yields ranging from 86% to 96%. rsc.org Another effective catalyst is a magnetic hybrid nanocomposite, ZnS/CuFe2O4, used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. mdpi.com This catalyst can be easily separated using an external magnetic field and reused multiple times without significant loss of activity. mdpi.com

Other notable examples include:

A copper(I) iodide supported on magnetic Fe3O4 nanoparticles modified with 3,4-diaminobenzoic acid ([Fe3O4@Diamine-CuI]), which is a highly efficient and reusable nanocatalyst for preparing 2,4,5-trisubstituted imidazoles in water. tandfonline.com

A magnetically separable bipyridinium supported on silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2/BiPy+22Cl–) for the synthesis of multi-substituted imidazoles under solvent-free conditions. tandfonline.com

Cellulose/γ-Fe2O3/Ag nanocomposites have been used for the solvent-free synthesis of trisubstituted imidazoles at 100°C. sci-hub.se

Table 3: Nanocomposite Catalysts for Imidazole Synthesis

| Nanocomposite Catalyst | Reactants | Product Type | Key Advantages | Reference |

| rGO-NiO-NC | Various aldehydes, etc. | Imidazole derivatives | High yield (86-96%), reusable | rsc.org |

| ZnS/CuFe2O4 | Aromatic aldehydes, benzil, ammonium acetate | 2,4,5-Triaryl-1H-imidazoles | Mild conditions, good yields, reusable | mdpi.com |

| Fe3O4@Diamine-CuI | Aromatic aldehydes, benzil, ammonium acetate | 2,4,5-Trisubstituted imidazoles | Eco-friendly (water solvent), reusable | tandfonline.com |

| Fe3O4@SiO2/BiPy+22Cl– | 1,2-Dicarbonyls, aldehydes, N-source | Multi-substituted imidazoles | Solvent-free, short reaction times | tandfonline.com |

| Cellulose/γ-Fe2O3/Ag | 1,2-Diketones, aldehydes, ammonium acetate | Trisubstituted imidazoles | Solvent-free, easily separable | sci-hub.se |

Elemental Sulfur-Mediated Reactions

Elemental sulfur has been utilized as a traceless oxidizing agent in the synthesis of various nitrogen-containing heterocycles, including imidazoles. organic-chemistry.org This approach often allows for simple, solvent-free, and catalyst-free conditions.

One method involves the reaction of ketones and amines in the presence of elemental sulfur to produce tetrasubstituted imidazoles. rsc.org Another example is the one-pot synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine, an aldehyde, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both the solvent and a reagent in a reaction that can be mediated by sulfur. researchgate.netresearchgate.net While direct elemental sulfur-mediated synthesis of this compound is not explicitly detailed, the synthesis of related benzimidazoles from alkylamines and o-aminoanilines under solvent-free and catalyst-free conditions using elemental sulfur highlights the potential of this methodology. organic-chemistry.org

Control of Regioselectivity and Stereoselectivity in Imidazole Synthesis

The control of regioselectivity and stereoselectivity is crucial for synthesizing specific imidazole isomers with desired biological activities or material properties.

Regioselectivity in imidazole synthesis can often be controlled by the choice of starting materials, catalysts, and reaction conditions. For instance, in the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles, the use of a Pd(OAc)2/AsPh3 catalyst system with CsF as the base allows for the regioselective synthesis of 1,5-diaryl-1H-imidazoles. acs.org The regioselectivity of formylation at the C-4 position of the imidazole ring can be controlled by using protecting groups and specific reaction conditions. Furthermore, rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones can lead to the formation of trisubstituted imidazoles. preprints.org

Stereoselective synthesis of imidazole derivatives is also an active area of research. For example, the stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones has been achieved through diastereoselective or enantioselective lithiation. nih.gov Rhodium- and palladium-catalyzed regiodivergent and stereoselective intermolecular coupling reactions of imidazole derivatives with terminal allenes allow for the atom-economic synthesis of valuable branched and linear allylic imidazole derivatives with high enantiomeric excess or high E/Z selectivity. nih.gov Additionally, 1-substituted imidazoles can undergo a stereoselective ring-opening reaction with electron-deficient acetylenes and water to produce functionalized (Z,Z)-1,4-diaza-2,5-dienes. acs.org The stereoselective synthesis of the imidazole alkaloid (+)-pilocarpine has also been reported, starting from L-histidine. researchgate.net

Chemical Reactivity and Transformation Studies of 1 Methyl 2 Phenyl 1h Imidazole

Oxidation and Reduction Pathways of Functional Groups (e.g., aldehyde, hydroxyl)

The reactivity of 1-methyl-2-phenyl-1H-imidazole can be significantly expanded by the introduction of functional groups, which can then undergo various oxidation and reduction reactions. A key example is the derivatization of the imidazole (B134444) core with an aldehyde group, such as in this compound-4-carbaldehyde, which has a melting point of 103-105 °C. chemsynthesis.com The aldehyde functionality serves as a versatile handle for subsequent chemical transformations.

The aldehyde group is highly susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation Pathways: The aldehyde group on the this compound scaffold can be readily oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis and can be achieved using various oxidizing agents. smolecule.com The resulting carboxylic acid derivative, this compound-4-carboxylic acid, enhances the molecule's polarity and provides a new site for further derivatization, such as amidation or esterification.

Reduction Pathways: Conversely, the aldehyde group can be reduced to a primary hydroxyl group. A general method for this transformation involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) under mild conditions. nih.gov For instance, a general procedure for the reduction of related C-2 aroyl-substituted imidazoles involves dissolving the compound in methanol (B129727) and adding NaBH₄, leading to the corresponding alcohol derivative. This conversion of an aldehyde to a hydroxyl group alters the electronic and steric properties of the molecule and introduces a site for reactions such as etherification or acylation.

A summary of these transformations is presented in the table below.

| Starting Compound | Functional Group | Transformation | Reagent Example | Product Functional Group |

| This compound-4-carbaldehyde | Aldehyde (-CHO) | Oxidation | Oxidizing Agents | Carboxylic Acid (-COOH) |

| This compound-4-carbaldehyde | Aldehyde (-CHO) | Reduction | Sodium Borohydride (NaBH₄) | Hydroxyl (-CH₂OH) |

Derivatization via Functional Group Interconversions (e.g., acylation, decarboxylation)

Functional group interconversions are essential for creating libraries of compounds for various applications. For the this compound system, acylation and decarboxylation are notable pathways for derivatization.

Acylation: The acylation of imidazoles is highly dependent on the substitution at the N-1 position. Imidazoles with a free N-H proton are known to be resistant to certain acylation methods, such as the Schotten-Baumann reaction, which can lead to ring fission. google.com However, this compound lacks the acidic N-H proton, precluding N-acylation at that site. This structural feature directs electrophilic attack toward other positions, though the imidazole ring itself is generally electron-rich and can undergo reactions with strong electrophiles. Acylation can also be performed on functional groups attached to the imidazole core. For example, a hydroxyl group introduced via the reduction of an aldehyde can be readily acylated to form an ester. An example in a related system is the formation of (1-(2-Chloroacetyl)-4-phenyl-1H-imidazol-2-yl)(phenyl)methyl 2-chloroacetate, where acylation occurs at both a nitrogen and a hydroxyl group. nih.gov

Decarboxylation: Decarboxylation, the removal of a carboxyl group, is another important transformation. Imidazole-2-carboxylic acid has been noted to undergo decarboxylation upon heating. chemicalbook.com For derivatives like 1-methyl-1H-imidazole-4-carboxylic acid, the carboxyl group can be converted into an acyl chloride using reagents like oxalyl chloride, which can then be used in further synthesis. guidechem.com The decarboxylation of carboxylic acids can also be part of catalytic cycles, such as the decarboxylative alkylation of multi-functionalized carboxylic acids using iron-photocatalyst systems, a process where imidazole ligands can play a role. osaka-u.ac.jp While direct decarboxylation of this compound carboxylic acids requires specific conditions, it represents a potential route for generating substituted derivatives.

Mechanistic Investigations of Reaction Pathways and Intermediates in Chemical Transformations

Understanding the mechanisms of reactions involving the imidazole core is crucial for controlling reaction outcomes and designing new synthetic routes. While mechanistic studies specifically on this compound are limited, investigations into related systems provide valuable insights.

One proposed mechanism involves the synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole, where dimethyl sulfoxide (B87167) (DMSO) plays a dual role as both solvent and reagent. researchgate.net In this process, DMSO participates directly in the reaction pathway, highlighting the active role solvents can play in transformations of imidazole derivatives.

In the context of decarboxylative alkylation, a proposed mechanism involves a photo-active trinuclear iron(III) carboxylate cluster coordinated with a benzimidazole (B57391) ligand. osaka-u.ac.jp The process is initiated by the photo-induced formation of a carboxyl radical, which then undergoes decarboxylation to yield an alkyl radical. This radical subsequently engages in bond-forming reactions, and the iron catalyst is regenerated, completing the cycle. osaka-u.ac.jp

Furthermore, N-methylimidazole (NMI) has been shown to promote the reaction between homophthalic anhydride (B1165640) and imines. Mechanistic studies suggest the reaction proceeds through a series of intermediates, including a Mannich adduct, which can then form a spiroanhydride. acs.org Subsequent decarboxylation and cyclization yield the final product. This investigation reveals the potential for N-alkylated imidazoles to act as catalysts and influence complex reaction cascades through the stabilization of key intermediates. acs.org

Comparative Reactivity Analysis with Analogous Imidazole Systems

The reactivity of this compound is best understood when compared with its structural analogues, primarily 2-phenyl-1H-imidazole (lacking the N-methyl group) and 4-phenyl-1H-imidazole (a positional isomer).

Comparison with 2-Phenyl-1H-imidazole: The most significant difference between this compound and 2-phenyl-1H-imidazole is the absence of the N-H proton in the methylated compound. In 2-phenyl-1H-imidazole, this proton is acidic and allows for the formation of intermolecular N-H···N hydrogen bonds, which significantly influences its crystal structure and physical properties like its melting point (141-148 °C). nih.govchemsynthesis.com The lack of this hydrogen-bonding capability in this compound leads to weaker intermolecular forces and different physical properties. Furthermore, the N-H proton in 2-phenyl-1H-imidazole is a reactive site for deprotonation and subsequent N-alkylation or N-acylation, pathways that are blocked by the methyl group at the N-1 position.

Comparison with 4-Phenyl-1H-imidazole: The position of the phenyl group also dictates the molecule's properties and reactivity. Thermodynamic studies comparing 2-phenylimidazole (B1217362) and 4-phenylimidazole (B135205) have shown that the 4-phenyl isomer exhibits greater cohesive energy due to stronger N-H···N intermolecular interactions. nih.gov This difference in stability and intermolecular forces arises from the steric and electronic effects of the phenyl group's location. While this compound cannot form these hydrogen bonds, the electronic influence of the C-2 phenyl group still differs from that of a C-4 phenyl group, affecting the electron density distribution within the imidazole ring and influencing its reactivity toward electrophiles and nucleophiles.

The table below summarizes key properties of these analogous systems.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Feature |

| This compound-4-carbaldehyde | 94938-02-0 | C₁₁H₁₀N₂O | 186.21 | 103-105 chemsynthesis.com | N-1 methyl, C-2 phenyl, C-4 aldehyde |

| 2-Phenyl-1H-imidazole | 670-96-2 | C₉H₈N₂ | 144.18 | 141-148 chemsynthesis.com | N-H proton, C-2 phenyl |

| 4-Phenyl-1H-imidazole | 693-21-0 | C₉H₈N₂ | 144.18 | 129-133 | N-H proton, C-4 phenyl |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 1-Methyl-2-phenyl-1H-imidazole in solution. The substitution of a methyl group at the N1 position prevents the tautomerism often observed in related 2-phenyl-1H-imidazoles, resulting in a more defined and interpretable set of NMR spectra. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, imidazole (B134444), and phenyl protons. The N-methyl group should appear as a sharp singlet, significantly upfield due to its aliphatic nature. The protons on the imidazole ring (H4 and H5) are anticipated to appear as doublets in the aromatic region. The five protons of the phenyl group will present as a more complex multiplet pattern, typically with the ortho-protons shifted downfield relative to the meta and para-protons due to the electronic influence of the imidazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. The N-methyl carbon will produce a signal in the upfield aliphatic region. The five distinct carbon signals of the phenyl ring and the three carbons of the imidazole ring (C2, C4, and C5) will appear in the downfield aromatic region. The C2 carbon, being directly attached to two nitrogen atoms and the phenyl group, is expected to be the most downfield of the imidazole carbons.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY: Would confirm the coupling between the adjacent H4 and H5 protons on the imidazole ring and the couplings between protons on the phenyl ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom (e.g., H4 with C4, H5 with C5, and the N-methyl protons with the N-methyl carbon).

HMBC: Would reveal long-range (2-3 bond) correlations, which are crucial for confirming the connectivity of the molecule. Key expected correlations include the N-methyl protons to the C2 and C5 carbons of the imidazole ring, and the ortho-protons of the phenyl ring to the C2 carbon of the imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |

| N1-CH₃ | 3.6 - 3.9 | 30 - 35 | Singlet (s) |

| Imidazole H4/C4 | 7.0 - 7.3 | 120 - 125 | Doublet (d) |

| Imidazole H5/C5 | 6.8 - 7.1 | 127 - 132 | Doublet (d) |

| Imidazole C2 | - | 145 - 150 | - |

| Phenyl H (ortho) | 7.5 - 7.8 | 128 - 130 | Multiplet (m) |

| Phenyl H (meta) | 7.3 - 7.5 | 128 - 130 | Multiplet (m) |

| Phenyl H (para) | 7.3 - 7.5 | 127 - 129 | Multiplet (m) |

| Phenyl C (ipso) | - | 130 - 134 | - |

Note: Predicted values are based on data from analogous compounds such as 1-phenyl-1H-imidazole, 4-methyl-2-phenyl-1H-imidazole, and 1-methylimidazole (B24206). rsc.orgiucr.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. Aromatic C-H stretching vibrations from both the phenyl and imidazole rings are anticipated in the 3000–3100 cm⁻¹ region. vscht.cz The aliphatic C-H stretching from the N-methyl group should appear just below 3000 cm⁻¹. The spectrum will also feature characteristic absorptions for C=C and C=N stretching vibrations from the aromatic rings between 1400 and 1650 cm⁻¹. ijrar.org C-N stretching vibrations are also expected in the fingerprint region (1350-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds, complements IR spectroscopy. It is expected to show strong bands for the symmetric vibrations of the phenyl ring and the C=C bonds of the imidazole ring. The vibrational modes of the C-C bond linking the two rings would also be observable.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch (Phenyl & Imidazole) | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (N-CH₃) | 2980 - 2850 | IR, Raman |

| Aromatic C=C and C=N Ring Stretch | 1650 - 1400 | IR, Raman |

| C-H In-plane Bending | 1300 - 1000 | IR |

| C-N Stretch | 1350 - 1000 | IR |

| C-H Out-of-plane Bending | 900 - 675 | IR |

Note: Frequencies are based on general spectroscopic principles and data from related imidazole and phenyl compounds. vscht.czijrar.orgnist.gov

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated π-system, extending across the phenyl and imidazole rings, is expected to give rise to distinct absorption bands. Typically, π→π* transitions are observed for such aromatic systems. Based on data for 2-phenyl-1H-imidazole and other related structures, strong absorptions are anticipated in the range of 250-300 nm. The specific wavelength of maximum absorption (λ_max) is influenced by the solvent polarity.

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

GC-MS and ESI-MS: In techniques like Electron Ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.20 g/mol ). iucr.orgnist.gov Electrospray Ionization (ESI), a softer technique, would show the protonated molecule [M+H]⁺ at m/z 159.21.

Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for related compounds involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 143, or the loss of the phenyl group. researchgate.netchemguide.co.uk Fragmentation of the imidazole ring itself could lead to the loss of neutral molecules like hydrogen cyanide (HCN). researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₀N₂). This is a critical step in confirming the identity of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Technique |

| [M]⁺ (Molecular Ion) | 158.08 | EI-MS |

| [M+H]⁺ (Protonated Molecule) | 159.09 | ESI-MS |

| [M-CH₃]⁺ | 143.07 | EI-MS |

| [C₆H₅]⁺ (Phenyl cation) | 77.04 | EI-MS |

Note: The molecular formula is C₁₀H₁₀N₂ with an exact mass of 158.0844. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from analogous structures like 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole and 1-(2,6-diisopropylphenyl)-1H-imidazole allow for a detailed prediction of its solid-state features. nih.goviucr.org

The structure would consist of planar imidazole and phenyl rings. A key parameter is the dihedral angle between the mean planes of these two rings, which is influenced by steric hindrance and crystal packing forces. nih.gov In the solid state, molecules are expected to pack in a way that maximizes intermolecular forces, which could include weak C-H···N hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.goviucr.org

Table 4: Typical Bond Lengths and Angles for a 1,2-Disubstituted Imidazole Ring

| Parameter | Typical Value |

| N1-C2 Bond Length | 1.37 - 1.39 Å |

| C2-N3 Bond Length | 1.31 - 1.33 Å |

| N3-C4 Bond Length | 1.37 - 1.39 Å |

| C4-C5 Bond Length | 1.34 - 1.36 Å |

| C5-N1 Bond Length | 1.35 - 1.37 Å |

| C5-N1-C2 Angle | 107 - 109° |

| N1-C2-N3 Angle | 111 - 113° |

| C2-N3-C4 Angle | 105 - 107° |

| Dihedral Angle (Phenyl-Imidazole) | 5 - 45° |

Note: Values are derived from published crystal structures of closely related imidazole derivatives. nih.goviucr.orgresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₀H₁₀N₂), the theoretical elemental composition can be calculated based on its atomic weights. Experimental values obtained from a purified sample should agree closely with these theoretical percentages to confirm its purity and identity.

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 120.11 | 75.92% |

| Hydrogen | H | 1.008 | 10.08 | 6.37% |

| Nitrogen | N | 14.007 | 28.014 | 17.71% |

| Total | 158.204 | 100.00% |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating molecular properties. nih.gov DFT methods are favored for their balance of computational cost and accuracy in predicting the electronic characteristics of molecular systems.

The first step in computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved by energy minimization calculations, where the geometric parameters (bond lengths, bond angles, and dihedral angles) are adjusted until the lowest energy state is found. For 1-Methyl-2-phenyl-1H-imidazole, calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The optimization would reveal the relative orientation of the phenyl and imidazole (B134444) rings. Due to steric hindrance from the methyl group, a completely coplanar structure is unlikely; instead, a certain dihedral angle between the two rings represents the most stable conformation.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (imidazole) | Bond length within the imidazole ring | ~ 1.38 Å |

| C-C (inter-ring) | Bond length connecting the two rings | ~ 1.48 Å |

| ∠(C-N-C) | Bond angle in the imidazole ring | ~ 108° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacadpubl.eu A small energy gap implies high polarizability and a greater ease of electronic excitation, suggesting higher chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely distributed across the entire π-conjugated system, including the phenyl ring. The energy gap helps characterize the charge transfer that can occur within the molecule. malayajournal.org

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Representative Values)

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.10 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.15 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.575 |

| Chemical Softness | S | 1 / (2η) | 0.194 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.675 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netorientjchem.org The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

Red/Yellow regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the N3 nitrogen atom of the imidazole ring due to its lone pair of electrons. This identifies N3 as the primary site for protonation and electrophilic interactions. Positive potentials (blue) would be found around the hydrogen atoms of the methyl group and the phenyl ring.

Table 3: MEP Surface Color Code and Interpretation

| Color | Potential Range | Interpretation |

|---|---|---|

| Red | Negative | High electron density; site for electrophilic attack. |

| Yellow | Slightly Negative | Moderate electron density. |

| Green | Neutral | Van der Waals surface. |

For a more detailed, atom-specific perspective, Fukui functions are employed. These functions identify the most reactive sites within a molecule for different types of reactions.

f+(r) corresponds to reactivity towards a nucleophilic attack (electron acceptance) and points to the site where an added electron is most likely to reside.

f-(r) corresponds to reactivity towards an electrophilic attack (electron donation) and indicates the site from which an electron is most easily removed. researchgate.net

For this compound, the Fukui function f- would likely show its highest value on the N3 atom, confirming the MEP analysis that this is the most probable site for electrophilic attack.

Non-Linear Optical (NLO) Properties Prediction

Molecules with large differences in their ground and excited state dipole moments often exhibit significant non-linear optical (NLO) properties. Computational chemistry allows for the prediction of these properties through the calculation of polarizability (α) and first-order hyperpolarizability (β). researchgate.net A large β value is indicative of a strong NLO response, making the compound a candidate for use in optoelectronic technologies. malayajournal.org DFT calculations can efficiently compute these parameters, providing a theoretical screening method for potential NLO materials. The NLO properties of imidazole derivatives are of interest due to the inherent charge asymmetry in the heterocyclic ring. researchgate.net

Table 4: Calculated NLO Properties (Hypothetical) Compared to Urea

| Compound | Dipole Moment (μ) (Debye) | Hyperpolarizability (β₀) (esu) |

|---|---|---|

| This compound | ~ 3.5 D | ~ 6.5 x 10-30 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

Understanding intermolecular interactions is crucial for predicting the macroscopic properties of a substance, such as its melting point and solubility.

Van der Waals Forces: These are weaker, non-specific attractions that exist between all molecules. britannica.com For this compound, London dispersion forces, a type of van der Waals force arising from temporary fluctuations in electron density, are the predominant intermolecular interaction. wikipedia.org

π-π Stacking: The presence of two aromatic systems (the phenyl and imidazole rings) allows for the possibility of π-π stacking interactions, where the electron clouds of adjacent rings attract each other. acs.org These interactions contribute to the stability of the solid-state packing of the molecule.

Hirshfeld Surface Analysis and Quantitative Contributions

For imidazole derivatives, Hirshfeld analysis reveals the significance of various weak interactions, such as hydrogen bonds and van der Waals forces. The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts. While specific studies for this compound are not available, analysis of closely related phenyl-imidazole structures provides representative data on the quantitative contributions of these interactions. iucr.orgnih.govnih.gov The dominant interactions are typically H···H, C···H/H···C, and contacts involving heteroatoms like nitrogen. iucr.orgnih.gov

The key findings from these analyses include:

H···H Contacts : These are generally the most abundant interactions, contributing significantly to the crystal packing, often accounting for nearly half of all contacts. iucr.orgnih.gov

C···H/H···C Contacts : These interactions, which can be associated with C—H···π interactions from the aromatic rings, are also a major contributor to molecular stability. iucr.org

N···H/H···N Contacts : These contacts are indicative of classical or weak hydrogen bonds, which play a crucial role in defining the supramolecular architecture. nih.gov

Below is a table representing typical quantitative contributions of intermolecular contacts for similar imidazole-containing crystal structures, derived from Hirshfeld surface analysis.

| Intermolecular Contact Type | Typical Percentage Contribution (%) |

| H···H | 45 - 75 |

| C···H/H···C | 18 - 31 |

| O···H/H···O | 5 - 10 |

| N···H/H···N | 1 - 2 |

| C···C | < 5 |

This table is illustrative and compiled from data on related imidazole compounds. iucr.orgnih.govnih.gov

Molecular Modeling and Simulation

Conformational Analysis and Potential Energy Surfaces

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.org For this compound, conformational analysis focuses on the rotational barrier around the single bond connecting the phenyl and imidazole rings. This rotation defines the molecule's preferred spatial orientation.

The PES is generated by systematically changing the dihedral angle between the two rings and calculating the potential energy at each step. longdom.org The resulting energy profile reveals:

Energy Minima : Correspond to the most stable, low-energy conformations of the molecule. longdom.org For this compound, the lowest energy conformation is typically a non-planar arrangement where steric hindrance between the rings is minimized.

Energy Maxima : Represent transition states between conformations, indicating the energy barrier that must be overcome for rotation to occur. wikipedia.org

Understanding the PES is crucial for predicting the molecule's shape, which in turn influences its reactivity and ability to interact with other molecules. longdom.org

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. ijsrset.com For this compound, MD simulations provide insights into its structural dynamics, conformational stability, and interactions within a simulated environment, such as in a solvent or bound to a macromolecule. tandfonline.com

A typical MD simulation for an imidazole derivative might run for a duration of 100 nanoseconds to observe its dynamic behavior under physiological conditions. ijsrset.comtandfonline.com Key parameters analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF) : Reveals the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg) : Indicates the compactness of the molecule over time. ijsrset.com

These simulations can confirm the stability of a particular conformation or explore the transitions between different stable states as predicted by the potential energy surface. tandfonline.com

Prediction of Interaction Profiles with Macro-molecules through Computational Docking

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in structure-based drug design and in understanding biomolecular interactions. nih.govresearchgate.net

In docking studies involving imidazole derivatives, the molecule is placed into the active site of a target protein, and a scoring function is used to estimate the binding energy. researchgate.netresearchgate.net The results predict the specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking interactions

The table below shows representative data from docking studies of imidazole-based compounds with various protein targets, illustrating the types of interactions and binding energies observed.

| Protein Target (PDB ID) | Ligand (Imidazole Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Tyrosine Kinase (2HCK) | 1,5-Diphenyl-imidazole derivative | -5.6 to -6.5 | Not specified | Not specified |

| DNA Gyrase (E. coli) | Imidazole phenanthroline derivative | -7.0 to -8.5 | Not specified | Not specified |

| Epidermal Growth Factor Receptor (EGFR) | N-substituted imidazole-phenothiazine | -5.9 to -7.2 | ASP831, LYS721 | Hydrogen Bonding |

This table is illustrative, compiled from docking studies on various imidazole derivatives. researchgate.netresearchgate.netresearchgate.net

Charge Density Distribution and Electrostatic Property Calculations

The distribution of electron charge density within a molecule is fundamental to its chemical reactivity and physical properties. For derivatives like 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, which is structurally similar to this compound, experimental charge density studies using high-resolution X-ray diffraction and theoretical calculations provide a detailed picture of electronic features. researchgate.netnih.gov

These studies employ models like the Hansen-Coppens multipole model to refine the electron density distribution from experimental data. nih.gov Key electrostatic properties derived from this analysis include:

Atomic Charges : Calculations reveal the partial positive or negative charges on each atom. In phenyl-imidazole systems, nitrogen atoms in the imidazole ring typically carry a negative charge, making them potential sites for electrophilic attack or hydrogen bond acceptance.

Molecular Electrostatic Potential (MEP) : The MEP is mapped onto the electron density surface to visualize the electrostatic landscape of the molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For imidazole derivatives, the nitrogen atoms are often associated with regions of negative electrostatic potential.

These calculations are critical for understanding and predicting how the molecule will interact with other molecules, including other copies of itself in a crystal or with biological macromolecules. researchgate.net

Applications in Advanced Materials Science and Organic Electronics

Role as a Building Block for Functional Materials

1-Methyl-2-phenyl-1H-imidazole serves as a crucial moiety in the construction of functional polymers. Its incorporation into polymer chains can significantly influence their electronic and morphological properties. For instance, new donor-acceptor conjugated copolymers have been synthesized that feature a 1-methyl-2-phenyl imidazole (B134444) (MPI) group fused to the polymer's main chain. irjweb.com The presence of this permanent dipole-bearing MPI unit has been shown to alter the optical and electrochemical characteristics of the resulting polymers. irjweb.com

The introduction of the this compound unit can lead to changes in the polymer's ionization potential (IP) and electrochemical band gap. irjweb.com These modifications are beneficial for applications in organic photovoltaics and other electronic devices. The specific design of these copolymers allows for the tuning of their properties, demonstrating the importance of this compound as a versatile building block for creating materials with specific functionalities. irjweb.com

Optoelectronic Device Components

The unique photophysical and electronic properties of imidazole derivatives make them attractive candidates for various components in optoelectronic devices. While direct applications of this compound are still an area of active research, the broader family of imidazole-based compounds has shown significant promise.

While specific data on the electron transport properties of this compound is not extensively documented, the imidazole core is a common feature in materials designed for electron transport in OLEDs. The performance of an OLED is critically dependent on the balance of charge injection and transport, and materials with good electron mobility are essential for the electron transport layer (ETL). The suitability of a material for an ETL is often assessed by its Lowest Unoccupied Molecular Orbital (LUMO) energy level, which should align with the work function of the cathode to facilitate electron injection.

Theoretical studies on related imidazole derivatives can provide insights into the potential of this compound in this role. For instance, density functional theory (DFT) calculations on 2-Phenyl-1H-Imidazole have estimated its band gap to be around 2.22 eV, which is a relevant parameter for its electronic applications. researchgate.net Generally, imidazole derivatives are investigated as host materials in OLEDs due to their electronic properties. acs.org

Table 1: Theoretical Electronic Properties of a Related Imidazole Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|

Note: Data for a related compound is presented to illustrate the potential electronic properties of the imidazole scaffold.

Imidazole derivatives are frequently used in the design of chromophores for OLEDs, particularly for blue light emission. nih.govossila.comwikipedia.orgnih.govrsc.org The rigid and planar structure of the imidazole ring, combined with its electronic characteristics, makes it an excellent core for building fluorescent molecules. By attaching various functional groups to the imidazole scaffold, the emission wavelength and quantum efficiency can be tuned.

The application of this compound moieties in polymers for photovoltaic applications has been explored. irjweb.com Copolymers containing this unit have been used as donor materials in bulk heterojunction solar cells with a fullerene acceptor (PC71BM). irjweb.com The presence of the 1-methyl-2-phenyl imidazole group was found to influence the polymer's ionization potential and optical band gap, which are crucial parameters for the performance of organic solar cells. irjweb.com

While the power conversion efficiency (PCE) of these initial devices was modest, the research demonstrated the potential of incorporating this specific imidazole derivative into materials for solar energy conversion. irjweb.com Furthermore, the broader class of imidazole derivatives has been investigated as sensitizers in dye-sensitized solar cells (DSSCs), where they act as the primary light-absorbing component. nih.govnih.gov

Table 2: Photovoltaic Properties of a Copolymer Containing 1-Methyl-2-phenyl-imidazole Moiety

| Polymer | Acceptor | PCE (%) |

|---|

PCE: Power Conversion Efficiency; MPI: 1-methyl-2-phenyl imidazole irjweb.com

Supramolecular Assembly and Crystal Engineering

The study of how molecules interact and arrange themselves in the solid state, known as crystal engineering, is crucial for designing materials with specific properties. The imidazole ring, with its hydrogen bond donor and acceptor sites (in the case of N-unsubstituted imidazoles) and potential for π–π stacking interactions, is a valuable tool in supramolecular chemistry. nih.govrsc.org

While the N1 position of this compound is methylated, preventing it from acting as a hydrogen bond donor at that site, the other nitrogen atom can still participate in hydrogen bonding. The phenyl and imidazole rings can engage in π–π stacking and C-H···π interactions, which direct the self-assembly of the molecules into well-defined supramolecular architectures. acs.org

The crystal structure of a closely related compound, 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, reveals that molecules are linked by weak C—H···N and C—H···O hydrogen bonds, forming layers. acs.org These layers are further connected into a three-dimensional network by C—H···π interactions, and π–π stacking is also observed with a centroid-centroid distance of 3.5373 Å. acs.org Similar interactions would be expected to govern the crystal packing of this compound, influencing its solid-state properties. The way these molecules pack can affect their charge transport and photophysical characteristics, which is highly relevant for their application in electronic devices.

Development of Sensor Technologies and Molecular Recognition Elements (Chemosensors)

Imidazole derivatives have been extensively developed as chemosensors for the detection of various ions and molecules. rsc.orgnih.gov Their ability to coordinate with metal ions or interact with anions through hydrogen bonding, coupled with their fluorescent properties, makes them excellent candidates for molecular recognition elements. rsc.orgnih.gov

Fluorescent chemosensors based on the imidazole scaffold have been reported for the detection of environmentally and biologically important species such as cyanide (CN⁻), mercury (Hg²⁺), and copper (Cu²⁺) ions. nih.govnih.gov The sensing mechanism often involves a change in the fluorescence of the imidazole-containing molecule upon binding to the target analyte. This can manifest as fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).

Although specific studies detailing the use of this compound as a chemosensor are not prevalent, its structural features suggest potential in this area. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, and the aromatic system can be part of a larger chromophore that signals the binding event. The development of chemosensors based on this simple yet functional molecule remains a promising avenue for future research.

Catalytic Applications of 1 Methyl 2 Phenyl 1h Imidazole and Its Complexes

Homogeneous Catalysis

In the realm of homogeneous catalysis, 1-methyl-2-phenyl-1H-imidazole has been notably employed as a directing group in manganese-catalyzed C-H bond activation. This strategy allows for the formation of new carbon-carbon bonds by functionalizing a typically non-reactive C-H bond on the phenyl ring of the imidazole (B134444) derivative.

A key example is the manganese-catalyzed C-H bond addition to aldehydes. uobasrah.edu.iqbiomedpharmajournal.org In this transformation, a manganese complex, such as pentacarbonylmanganese bromide ([MnBr(CO)₅]), catalyzes the coupling of this compound with a variety of aldehydes. uobasrah.edu.iq The reaction proceeds via a C-H activation mechanism, where the imidazole nitrogen atom directs the manganese catalyst to activate an ortho C-H bond on the phenyl group. researchgate.netisca.me The resulting organomanganese intermediate then acts as a nucleophile, adding to the carbonyl group of the aldehyde. biomedpharmajournal.org

An important aspect of this catalytic system is the use of a silane, like triethylsilane, to trap the initial alcohol adduct as a more stable silyl (B83357) ether. uobasrah.edu.iqisca.me Without the silane, only trace amounts of the alcohol product are observed under catalytic conditions, likely due to the instability of the product. uobasrah.edu.iq This method is effective for a wide range of aldehydes, including linear, branched alkyl, aromatic, and heteroaromatic derivatives, demonstrating its broad substrate scope. uobasrah.edu.iq

| Aldehyde | Catalyst | Additive | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | [MnBr(CO)₅] | Triethylsilane | Silyl ether adduct | uobasrah.edu.iq |

| p-Methoxybenzaldehyde | [MnBr(CO)₅] | Triethylsilane | Silyl ether adduct | researchgate.netnih.gov |

| Linear Alkyl Aldehydes | [MnBr(CO)₅] | Triethylsilane | Silyl ether adduct | uobasrah.edu.iq |

| Branched Alkyl Aldehydes | [MnBr(CO)₅] | Triethylsilane | Silyl ether adduct | uobasrah.edu.iq |